methyl (2E)-(3-acetyl-4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazolines, alcohol derivatives, and other functionalized compounds .
Scientific Research Applications
Methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other quinazoline and imidazole derivatives .
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (2E)-2-(3-acetyl-4,4-diphenyl-1H-quinazolin-2-ylidene)acetate |
InChI |
InChI=1S/C25H22N2O3/c1-18(28)27-23(17-24(29)30-2)26-22-16-10-9-15-21(22)25(27,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17,26H,1-2H3/b23-17+ |
InChI Key |
NJXNFMQIYNJDFK-HAVVHWLPSA-N |
Isomeric SMILES |
CC(=O)N1/C(=C/C(=O)OC)/NC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)N1C(=CC(=O)OC)NC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.